molecular formula C14H16N2O3 B8559760 N-Acetyl-2-methyltryptophan CAS No. 60587-01-1

N-Acetyl-2-methyltryptophan

Cat. No.: B8559760
CAS No.: 60587-01-1
M. Wt: 260.29 g/mol
InChI Key: VXPVVVOPIDJJSM-UHFFFAOYSA-N
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Description

N-Acetyl-2-methyltryptophan is a useful research compound. Its molecular formula is C14H16N2O3 and its molecular weight is 260.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Neuroprotective Effects

N-Acetyl-2-methyltryptophan has been shown to possess neuroprotective properties, particularly in the context of neurodegenerative diseases. Research indicates that it acts as a potent scavenger of reactive oxygen species (ROS) and inhibits cytochrome c release from mitochondria. These actions contribute to its protective effects against conditions such as:

  • Parkinson's Disease : Studies have demonstrated that this compound can reduce neuronal damage in models of Parkinson's disease by mitigating oxidative stress and inflammation .
  • Traumatic Brain Injury : The compound has been reported to alleviate brain edema and axonal injury following traumatic brain injury and stroke, showing promise for therapeutic interventions in acute neurological conditions .

Modulation of Inflammation

The compound also plays a significant role in modulating inflammatory responses. It has been linked to the kynurenine pathway of tryptophan metabolism, which is often activated during inflammatory states. Key findings include:

  • Cancer Patients : Increased levels of kynurenine and decreased tryptophan levels have been observed in cancer patients, correlating with symptoms such as fatigue, anemia, and depression. This compound may help restore balance in this metabolic pathway, potentially improving quality of life in affected individuals .
  • Immune Response : The compound's influence on immune modulation suggests it could be beneficial in managing conditions characterized by chronic inflammation, such as autoimmune diseases .

Impact on Metabolic Pathways

This compound has implications for metabolic processes involving tryptophan:

  • Kynurenine Pathway : Abnormal activation of this pathway is associated with various neuropsychiatric disorders. This compound may help normalize tryptophan metabolism, thereby influencing serotonin levels and potentially alleviating symptoms of depression and anxiety .
  • Muscle Preservation : Recent studies have identified metabolites associated with muscle preservation during critical illness, suggesting that compounds like this compound could play a role in mitigating muscle atrophy by influencing metabolic pathways related to muscle health .

Case Studies and Research Findings

Several studies have documented the effects of this compound across different applications:

StudyApplicationFindings
Li et al., 2015NeuroprotectionDemonstrated reduction in neuronal damage in Parkinson's models due to ROS scavenging effects.
Thornton & Vink, 2012Traumatic Brain InjuryShowed alleviation of brain edema and axonal injury post-injury.
Jacquemier et al., 2020Cancer-related FatigueCorrelated increased kynurenine levels with fatigue and depression; potential for metabolic modulation using this compound.
PMC9456364, 2022Neuropsychiatric DisordersDiscussed the role of tryptophan metabolism alterations in neuropsychiatric conditions; implications for treatment strategies using N-Acetyl derivatives.

Properties

CAS No.

60587-01-1

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

2-acetamido-3-(2-methyl-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C14H16N2O3/c1-8-11(7-13(14(18)19)16-9(2)17)10-5-3-4-6-12(10)15-8/h3-6,13,15H,7H2,1-2H3,(H,16,17)(H,18,19)

InChI Key

VXPVVVOPIDJJSM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CC(C(=O)O)NC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Nα -Acetyl-2-methyl-D,L-tryptophan [Y. Yabe et al. Chem. Pharm. Bull. 27(8) 1907-1911 (1979)] 1.3 g (5 mmol), was suspended in 50 ml of water and dissolved by adding concentrated ammonium hydroxide to a pH of 7.5. 5 mg of acylase (from porcine kidney, Sigma Grade III lyophilized) was added and the mixture kept at 40° C. for 24 hours. The insoluble material was separated by filtration and the filtrate was lyophilized to dryness. The residue was dissolved in the upper phase (10 ml) of n-BuOH-AcOH-H2O (16:1:20) and chromatographed on a 3.5 × 50 cm column of Sephadex G-25 (Pharmacia, Fluka) collecting 10 ml fractions. The less polar fractions (N° 16-25) were pooled to give mainly undigested Nα -acetyl-2-methyl-D-tryptophan which, without purification, was hydrolized under N2 with a solution of 1 g KOH in 25 ml of water at 100° F. for 24 hours. Acetic acid (2 ml) and water (10 ml) were added to the hot solution and placed in the refrigerator for 12 hours. The crude resulting 2-methyl-D-tryptophan was filtered, washed and dried and recrystallized from hot water (charcoal) to yield the title compound, m.p. 244°-246°, [α]D20 +18.6, [c0.26(H2O)].
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